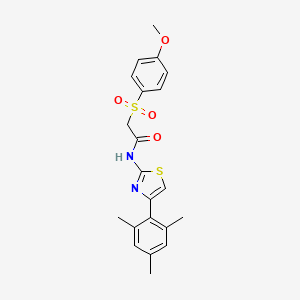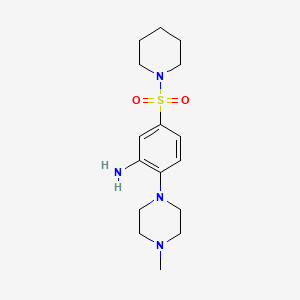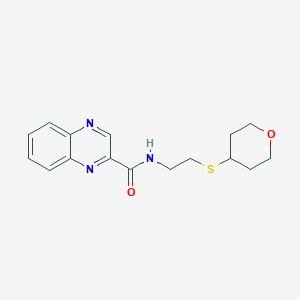
N-(2-((四氢-2H-吡喃-4-基)硫代)乙基)喹喔啉-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Antimicrobial Applications
Quinoxalines, a class of N-heterocyclic compounds, have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Therefore, these compounds could be used in the development of new antimicrobial agents.
Anticancer Applications
Quinoxaline derivatives have become a crucial component in drugs used to treat cancerous cells . They could be used in the synthesis of potential anticancer drugs.
Treatment of AIDS
Quinoxaline derivatives have been used in the treatment of AIDS . This suggests that these compounds could be used in the development of new drugs for AIDS treatment.
Treatment of Schizophrenia
Quinoxaline derivatives have been used in the treatment of schizophrenia . This suggests potential applications in the development of new drugs for the treatment of mental health disorders.
Development of Bioactive Molecules
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules .
Development of Electroluminescent Materials
Quinoxaline scaffolds have been used for the design and development of electroluminescent materials . This suggests potential applications in the field of electronics and optoelectronics.
Development of Organic Sensitizers for Solar Cell Applications
Quinoxaline scaffolds have been used for the design and development of organic sensitizers for solar cell applications . This suggests potential applications in the field of renewable energy.
Development of Polymeric Optoelectronic Materials
Quinoxaline scaffolds have been used for the design and development of polymeric optoelectronic materials . This suggests potential applications in the field of polymer science and optoelectronics.
属性
IUPAC Name |
N-[2-(oxan-4-ylsulfanyl)ethyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-16(17-7-10-22-12-5-8-21-9-6-12)15-11-18-13-3-1-2-4-14(13)19-15/h1-4,11-12H,5-10H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAVYMSAYSVRZON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNC(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)quinoxaline-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
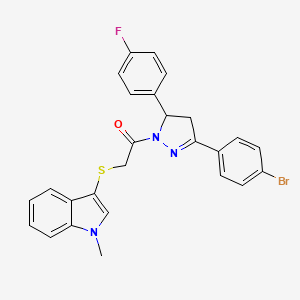
![6-(2-Methoxyphenyl)-2-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2367354.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)
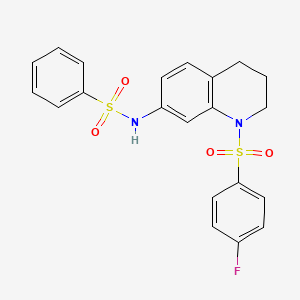

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2367360.png)

![6-Benzyl-8-(4-ethylbenzoyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2367363.png)
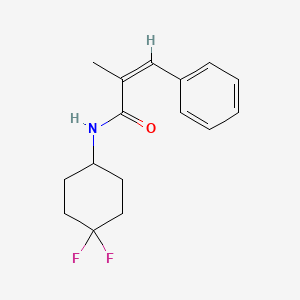
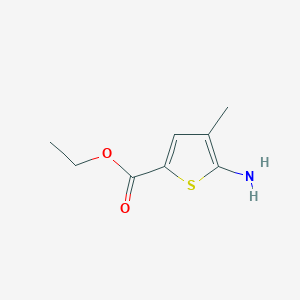
![N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2367366.png)
